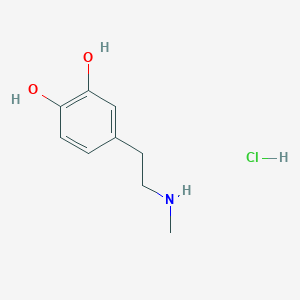

N-Methyldopamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

La primera síntesis total de clorhidrato de N-metildopamina fue reportada por Buck, quien la preparó a partir de 3,4-dimetoxi-feniletilamina convirtiendo primero esta última en su base de Schiff con benzaldehído, luego N-metilando esto con yoduro de metilo . La hidrólisis del producto resultante fue seguida por la escisión de los éteres metílicos utilizando ácido yodhídrico para proporcionar clorhidrato de N-metildopamina . Una síntesis similar, que difiere solo en el uso de sulfato de dimetilo para la N-metilación y ácido bromhídrico para la O-desmetilación, fue publicada por Borgman en 1973 .

Análisis De Reacciones Químicas

El clorhidrato de N-metildopamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas.

Reducción: Puede reducirse para formar aminas secundarias.

Sustitución: Puede experimentar reacciones de sustitución, particularmente en el grupo amino. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

4. Aplicaciones en Investigación Científica

El clorhidrato de N-metildopamina tiene varias aplicaciones en investigación científica:

Química: Se utiliza como precursor en la síntesis de otras catecolaminas.

Biología: Se estudia por su papel en la neurotransmisión y sus efectos en varios sistemas biológicos.

Medicina: Se utiliza en la investigación de la insuficiencia cardíaca y otras afecciones cardiovasculares.

Industria: Se utiliza como estándar interno en el análisis cromatográfico de catecolaminas.

Aplicaciones Científicas De Investigación

Cardiovascular Imaging

One of the most notable applications of NMDA is in the development of positron emission tomography (PET) imaging agents. The carbon-11 labeled variant, -N-Methyldopamine, is used to assess cardiac sympathetic nerve activity and diagnose conditions like myocardial ischemia and heart disease. This method allows for dynamic imaging of the heart, providing insights into adrenergic receptor distribution and metabolic processes during disease states .

Key Benefits:

- Enhanced sensitivity in detecting myocardial ischemia compared to traditional methods.

- Ability to evaluate the reversibility of cardiac conditions and sympathetic nerve function .

Heart Failure Research

NMDA serves as a precursor for adrenaline synthesis in the adrenal medulla, making it valuable in heart failure studies. Its role as a DA1 agonist allows researchers to explore its effects on cardiac function and potential therapeutic benefits in heart failure management .

| Application Area | Description |

|---|---|

| Cardiovascular Imaging | Used as a PET imaging agent for assessing myocardial function. |

| Heart Failure Research | Acts as an adrenaline precursor; studied for therapeutic effects. |

Chromatographic Analysis

In analytical chemistry, NMDA is utilized as an internal standard for the chromatographic analysis of catecholamines. Its stability and solubility make it ideal for ensuring accurate quantification in complex biological samples .

PET Imaging in Myocardial Ischemia

A study demonstrated the effectiveness of -N-Methyldopamine in detecting changes in cardiac sympathetic nerves during acute myocardial ischemia. The results indicated a significant correlation between imaging findings and clinical outcomes, showcasing its potential for early diagnosis and treatment planning .

Heart Failure Mechanisms

Research investigating the pharmacological effects of NMDA on heart failure models showed improvements in cardiac output and reduced symptoms associated with heart failure. These findings support further exploration into NMDA as a therapeutic agent .

Mecanismo De Acción

El clorhidrato de N-metildopamina actúa como un agonista del receptor de dopamina, particularmente en el receptor DA1 . Conserva la actividad agonista y es capaz de revestimiento superficial universal y reacciones secundarias utilizando catecoles de superficie . Este compuesto también es un precursor de la adrenalina en la médula adrenal .

Comparación Con Compuestos Similares

El clorhidrato de N-metildopamina está estructuralmente relacionado con la dopamina y la epinefrina, ambas importantes neurotransmisores en la familia de las catecolaminas . Su singularidad reside en su actividad agonista específica en el receptor DA1 y su capacidad para experimentar reacciones secundarias utilizando catecoles de superficie . Compuestos similares incluyen:

Dopamina: Un neurotransmisor involucrado en los sistemas de recompensa y placer.

Norepinefrina: Otro neurotransmisor involucrado en la excitación y la alerta.

Actividad Biológica

N-Methyldopamine hydrochloride (NMDA) is a compound that plays a significant role in various biological processes, particularly in the context of neurotransmission and cardiovascular function. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

N-Methyldopamine is a derivative of dopamine, modified by the addition of a methyl group. Its chemical structure allows it to retain agonist activity at dopamine receptors, particularly the DA1 receptor. This modification enhances its interaction with adrenergic systems, making it a precursor for norepinephrine synthesis in the adrenal medulla .

The primary mechanism through which NMDA exerts its effects involves the activation of alpha-adrenergic receptors. NMDA is metabolized to α-methylnorepinephrine, which acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. This action leads to reduced sympathetic outflow and subsequently lowers blood pressure, making NMDA relevant in hypertensive treatments .

Affinity and Selectivity

NMDA exhibits strong affinity for both dopamine transporters (DAT) and norepinephrine transporters (NET), which facilitates its use in diagnostic imaging for cardiac sympathetic nerve activity. Studies have shown that carbon-11 labeled NMDA can effectively identify early changes in cardiac sympathetic nerves, providing insights into heart disease diagnostics .

Biological Effects

- Cardiovascular Effects : NMDA has been studied for its potential to treat heart failure due to its ability to modulate sympathetic nervous system activity. It has been shown to improve myocardial oxygen consumption and reduce heart rate under stress conditions .

- Neurotransmitter Release : Research indicates that NMDA can significantly reduce norepinephrine levels in the heart, suggesting that it may play a role in regulating neurotransmitter release during stress responses .

Biodistribution Studies

A biodistribution study involving carbon-11 labeled NMDA demonstrated its significant uptake in cardiac tissue compared to other organs. After administration in mice, the heart showed a high percentage injection dose rate (%ID/g), indicating effective localization and retention within cardiac tissues . The following table summarizes the biodistribution results:

| Organ | %ID/g (at 30 min) |

|---|---|

| Heart | 12.5 |

| Liver | 8.3 |

| Spleen | 6.0 |

| Lung | 3.5 |

| Brain | 4.0 |

Clinical Implications

Clinical studies have explored the efficacy of NMDA in managing hypertension and heart failure. A notable case involved patients receiving NMDA as part of their treatment regimen, leading to significant reductions in blood pressure and improved cardiac function over several weeks . These findings underscore its therapeutic potential.

Propiedades

IUPAC Name |

4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRZCWRRLKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211027 | |

| Record name | Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500485 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62-32-8 | |

| Record name | Methyldopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyphenethylmethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV3MG8PAX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.